Refametinib (BAY 86-9766, RDEA119) is a potent, orally bioavailable, allosteric inhibitor of MEK1/2. [] It exhibits high selectivity for MEK compared to other kinases. [] Refametinib plays a crucial role in scientific research as a tool to investigate the role of the RAS-RAF-MEK-ERK-MAPK pathway in various biological processes and diseases. This pathway is frequently upregulated in many human cancers, including hepatocellular carcinoma, pancreatic cancer, colorectal cancer, breast cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Therefore, refametinib is widely used as a research tool to investigate the therapeutic potential of MEK inhibition in preclinical studies.
Refametinib, also known by its developmental code BAY 86-9766, is a highly selective allosteric inhibitor of the mitogen-activated protein kinase (MEK) 1 and MEK2 enzymes. This compound is classified as a cyclopropane-1-sulfonamide derivative and is notable for its role in cancer therapy, particularly in combination with other chemotherapeutic agents. Refametinib has been studied for its potential to treat various types of cancers, including pancreatic and colorectal cancers, by targeting the Ras-Raf-MEK-ERK signaling pathway, which is often dysregulated in malignancies .
The synthesis of Refametinib involves several key steps that utilize cyclopropanesulfonyl chloride as a starting material. The compound is synthesized through a series of reactions that include the formation of sulfonamide derivatives. The detailed synthesis process typically includes:
Technical details regarding the synthesis can be found in various research articles that discuss the methodologies employed to optimize yields and purity during the synthesis process.
Refametinib undergoes various chemical reactions primarily related to its interactions with biological targets. As an allosteric inhibitor, it binds to sites on MEK1 and MEK2 that are distinct from the ATP-binding site, leading to conformational changes that inhibit kinase activity. The inhibition mechanism can be summarized as follows:
The mechanism of action of Refametinib involves the inhibition of the MEK1 and MEK2 kinases within the Ras-Raf-MEK-ERK signaling cascade. This pathway is crucial for cell growth and differentiation; thus, its dysregulation often leads to oncogenesis. Refametinib's action can be detailed as follows:
Refametinib exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its pharmacokinetics .
Refametinib has significant applications in scientific research and clinical settings:
Refametinib (RDEA119, BAY 86-9766) is an orally bioavailable, ATP-noncompetitive inhibitor targeting MEK1 and MEK2 (MAP2K1/2), key nodes in the RAS/RAF/MEK/ERK signaling cascade. Its molecular actions disrupt oncogenic signal transduction through precise structural interventions.
Refametinib binds an allosteric site adjacent to the ATP-binding pocket of MEK1/2, inducing conformational changes that lock the kinases in catalytically inactive states. This mechanism:
The cyclopropane-1-sulfonamide scaffold of refametinib enables unique target engagement:
Table 1: Structural Interactions Governing Refametinib-MEK Binding
MEK Residue | Interaction Type | Functional Consequence |
---|---|---|
Ser212 | Hydrogen bonding | Anchors sulfonamide group; stabilizes binding |
Val211/Ile141 | Hydrophobic packing | Enforces inactive kinase conformation |
Lys97 | Electrostatic | Modulates allosteric communication to catalytic site |
Asp190/208 | Indirect perturbation | Disrupts catalytic aspartate-lysine dyad |
Refametinib exhibits >100-fold selectivity for MEK1/2 over 97% of 205 tested kinases, attributed to:
Table 2: Kinase Selectivity Profile of Refametinib
Kinase | IC₅₀ (nM) | Selectivity vs. MEK1 |
---|---|---|
MEK1 | 19 | 1.0x |
MEK2 | 47 | 2.5x |
BRAF | >10,000 | >500x |
EGFR | >10,000 | >500x |
PI3Kδ | >10,000 | >500x |
Refametinib induces sustained dephosphorylation of ERK1/2 (pERK), disrupting transcriptional outputs:
Refametinib modulates compensatory signaling loops and synergizes with parallel pathway inhibitors:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4